molecular formula C10H11Cl2NS B13275906 N-(3,5-dichlorophenyl)thiolan-3-amine

N-(3,5-dichlorophenyl)thiolan-3-amine

Cat. No.: B13275906
M. Wt: 248.17 g/mol
InChI Key: IBLLSWVBRLQIRK-UHFFFAOYSA-N
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Description

Contextualization of the Thiolan-3-amine Scaffold in Organic Synthesis

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is a key structural motif in various natural products and synthetic compounds. impactfactor.org The introduction of an amine group at the 3-position creates the thiolane-3-amine scaffold, a versatile building block in organic synthesis.

Thiolane-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. impactfactor.orgencyclopedia.pub The sulfur atom in the thiolane ring can participate in various chemical transformations, making it a valuable synthon for the construction of more complex molecules. pharmaguideline.com The synthesis of thiophene (B33073) derivatives, which can be related to thiolanes through dehydrogenation, is an active area of research with numerous established methods. pharmaguideline.com

Table 1: Selected Biological Activities of Thiolane and Thiophene Derivatives

Biological Activity Compound Class Example Reference(s)
Anticancer 2-amino-3-benzoyl-benzo[b]thiophenes impactfactor.org
Anti-inflammatory Thiophene-based compounds encyclopedia.pub
Antimicrobial Thiophene derivatives impactfactor.org

Significance of the Dichlorophenyl Moiety in Chemical Design

The dichlorophenyl group is a common substituent in medicinal chemistry, often incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties. The presence and position of the chlorine atoms on the phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Specifically, the 3,5-dichloro substitution pattern is utilized to modulate the electronic properties of the phenyl ring. The two chlorine atoms act as electron-withdrawing groups, which can affect the pKa of the adjacent amine and influence intermolecular interactions such as hydrogen bonding and halogen bonding. mdpi.com This substitution pattern has been explored in the design of various biologically active compounds, including inhibitors of enzymes and receptor ligands. For instance, compounds containing a 2,6-dichlorophenyl group have been investigated as selective Abl inhibitors. researchgate.net

Table 2: Influence of Dichlorophenyl Moiety on Physicochemical Properties

Property Effect of Dichlorination Significance in Chemical Design
Lipophilicity Increases Can enhance membrane permeability and binding to hydrophobic pockets of proteins.
Metabolic Stability Can block sites of metabolism May increase the half-life of a drug candidate.
Electronic Properties Electron-withdrawing Modulates the acidity/basicity of nearby functional groups and can influence binding interactions.

Overview of Research Trajectories for Amine-Based Compounds

Amines are a fundamental class of organic compounds that are ubiquitous in biologically active molecules and functional materials. The research trajectories for amine-based compounds are vast and continually evolving, with significant efforts in several key areas:

Drug Discovery and Medicinal Chemistry: A large percentage of pharmaceuticals contain at least one amine functional group. Research is focused on the design and synthesis of novel amine-containing molecules with improved efficacy and selectivity for a wide range of therapeutic targets. The structure-activity relationships of amine derivatives are extensively studied to optimize their pharmacological profiles. nih.govnih.gov

Catalysis: Amines and their derivatives are widely used as catalysts in organic synthesis. They can function as Brønsted bases, Lewis bases, or as part of organocatalyst systems. Chiral amines are particularly valuable for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Materials Science: Amine-containing polymers, such as polyamides and polyurethanes, are important industrial materials. Research in this area focuses on developing new polymers with enhanced properties, such as thermal stability, mechanical strength, and conductivity. Amines are also used in the synthesis of functional materials for applications in electronics and photonics.

The study of compounds like N-(3,5-dichlorophenyl)thiolan-3-amine, which combines these key structural features, contributes to the broader understanding of how different molecular components can be integrated to create novel molecules with specific functions. While detailed experimental data for this specific compound is not widely available in public literature, its constituent parts suggest that it could be a valuable probe in chemical biology or a starting point for the development of new therapeutic agents. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl2NS

Molecular Weight

248.17 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H11Cl2NS/c11-7-3-8(12)5-10(4-7)13-9-1-2-14-6-9/h3-5,9,13H,1-2,6H2

InChI Key

IBLLSWVBRLQIRK-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Strategies and Chemical Transformations

Methodologies for the Synthesis of N-(3,5-dichlorophenyl)thiolan-3-amine

The synthesis of the target compound can be approached by first constructing the functionalized thiolane ring and then introducing the 3,5-dichlorophenyl group, or vice-versa. The choice of methodology often depends on the availability of starting materials and the desired stereochemical outcome.

Approaches to Construct the Thiolane Ring System with Amine Functionality

The formation of the 3-aminothiolane core is a critical step. Several synthetic routes have been developed to access this key intermediate, both in racemic and enantiomerically pure forms.

One common method for racemic 3-aminothiolane involves the reductive amination of tetrahydrothiophen-3-one. This approach is straightforward but results in a mixture of enantiomers that would require subsequent resolution if a single stereoisomer is desired.

A notable stereoselective approach commences from the readily available amino acid, D-methionine. researchgate.net This pathway provides access to (R)-3-aminothiolane through a series of well-defined steps. The synthesis begins with the reduction of D-methionine to D-methioninol. researchgate.net The amino group of D-methioninol is then protected, for instance as a tosyl derivative. researchgate.net Subsequent activation of the hydroxyl group, followed by an intramolecular cyclization, yields the protected (R)-3-aminothiolane. researchgate.net The final deprotection step then affords the desired chiral amine. researchgate.net

StepReagents and ConditionsProductYield (%)
1NaBH₄, I₂, THF, 0 °CD-methioninol91
2TsCl, Et₃N, CH₂Cl₂, rtN-Tosyl-D-methioninol99
3MsCl, Pyridine (B92270), 0 °C then 70 °C(R)-N-Tosyl-3-aminothiolane89
4Deprotection(R)-3-aminothiolaneGood
Table 1: Exemplary synthetic route to (R)-3-aminothiolane from D-methionine. researchgate.net

Coupling Reactions for the N-Substitution with 3,5-Dichlorophenyl Groups

Once 3-aminothiolane is obtained, the subsequent step is the formation of the C-N bond between the thiolane amine and the 3,5-dichlorophenyl ring. Two primary methods are generally employed for this transformation: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This method would typically involve the reaction of 3-aminothiolane with an activated 3,5-dichloro-substituted aromatic compound, such as 1-fluoro-3,5-dichlorobenzene or 1-chloro-3,5-dinitrobenzene. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for the formation of C-N bonds. wikipedia.orgyoutube.com In this context, 3-aminothiolane would be coupled with an aryl halide, such as 1-bromo-3,5-dichlorobenzene (B43179) or 1-chloro-3,5-dichlorobenzene. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgrug.nl The choice of ligand is crucial and has evolved over time, with sterically hindered ligands often providing superior results. rug.nl

ReactionCoupling PartnersCatalyst/ReagentsGeneral Conditions
SNAr3-aminothiolane + 1-fluoro-3,5-dichlorobenzeneBase (e.g., K₂CO₃), Solvent (e.g., DMF)Elevated temperature
Buchwald-Hartwig3-aminothiolane + 1-bromo-3,5-dichlorobenzenePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu)Inert atmosphere, elevated temperature
Table 2: General comparison of potential coupling reactions for the synthesis of this compound.

Stereoselective Synthesis and Chirality in Thiolan-3-amine Derivatives

The synthesis of specific stereoisomers of this compound is of significant interest, as chirality often plays a critical role in the biological activity of molecules. As mentioned previously, the use of chiral starting materials like D-methionine allows for the synthesis of enantiomerically pure (R)-3-aminothiolane. researchgate.net This chiral building block can then be carried forward to produce the corresponding chiral N-substituted product.

The stereocenter at the 3-position of the thiolane ring is the primary source of chirality in these derivatives. Maintaining the stereochemical integrity of this center throughout the synthetic sequence is paramount. The coupling reactions, such as Buchwald-Hartwig amination, are generally considered to not affect the stereochemistry at the amine nucleophile. Therefore, the enantiopurity of the final product is largely dependent on the enantiopurity of the starting 3-aminothiolane.

Derivatization of this compound

The derivatization of the parent compound can be achieved by modifying either the thiolane ring or the 3,5-dichlorophenyl moiety. These modifications can be used to probe structure-activity relationships or to fine-tune the physicochemical properties of the molecule.

Synthesis of Analogs Modifying the Thiolane Ring

Modifications to the thiolane ring can include the introduction of substituents or alterations to the ring structure itself. For example, functional groups could be introduced at other positions on the ring, provided a suitably functionalized starting material is used for the ring construction.

Ring expansion or contraction could also be explored to generate analogs with different ring sizes, such as thietanes or thianes. For instance, methods for the synthesis of functionalized thietanes from thiiranes have been reported, which could potentially be adapted to create four-membered ring analogs. nih.gov The synthesis of various thiophene (B33073) derivatives through cyclization reactions of functionalized alkynes also presents a potential, albeit more complex, route to related aromatic sulfur heterocycles. mdpi.comnih.gov

Synthesis of Analogs Modifying the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group can be modified to introduce a variety of substituents, which can alter the electronic and steric properties of the molecule. The directing effects of the chlorine atoms and the amine group will influence the position of any new substituents.

Electrophilic aromatic substitution reactions on the 3,5-dichlorophenyl ring are possible, although the ring is deactivated by the two chlorine atoms. The amino group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The interplay of these directing effects would need to be carefully considered for any planned substitution. For instance, further halogenation or nitration could be attempted, likely leading to substitution at the positions ortho to the amine group (positions 2, 4, and 6), with the 4-position being sterically less hindered.

Synthesis of Analogs with Substitutions on the Amine Nitrogen

The secondary amine in this compound is a key site for synthetic elaboration, allowing for the introduction of a wide array of functional groups through N-alkylation and N-acylation reactions. These modifications produce tertiary amine and amide analogs, respectively, significantly altering the parent compound's physicochemical properties.

N-Alkylation: Direct N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a non-nucleophilic base. The base, such as potassium carbonate or triethylamine (B128534), is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity to facilitate the substitution reaction. This method allows for the introduction of simple alkyl chains (methyl, ethyl) as well as more complex functionalized moieties.

N-Acylation: N-acylation transforms the secondary amine into an amide. This is commonly accomplished by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct (e.g., HCl). Amide synthesis can also be performed using carboxylic acids activated by coupling reagents, a standard method in medicinal chemistry. nih.gov This approach is highly versatile, enabling the formation of a diverse library of amide derivatives.

The following table outlines representative analogs that can be synthesized through these standard N-substitution reactions.

Analog TypeGeneral StructureSynthetic MethodReagents
N-Alkyl AnalogN-Alkyl-N-(3,5-dichlorophenyl)thiolan-3-amineN-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)
N-Acyl AnalogN-Acyl-N-(3,5-dichlorophenyl)thiolan-3-amineN-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)
N-Benzoyl AnalogN-Benzoyl-N-(3,5-dichlorophenyl)thiolan-3-amineSchotten-Baumann ReactionBenzoyl chloride, Base (e.g., NaOH)

Exploration of Novel Heterocyclic Rings incorporating the 3,5-Dichlorophenylamine Unit

The 3,5-dichloroaniline (B42879) moiety serves as a valuable synthon for constructing more complex, fused heterocyclic systems. Its chemical reactivity allows it to be integrated into various ring structures, with significant research focusing on the synthesis of quinazolines and thieno[2,3-d]pyrimidines.

Synthesis of Quinazoline (B50416) Derivatives: The quinazoline framework, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a prominent scaffold in medicinal chemistry. nih.gov The 3,5-dichlorophenylamine unit can be incorporated into this system through cyclization reactions. A common strategy involves the reaction of an appropriately substituted anthranilic acid derivative with 3,5-dichloroaniline to form an intermediate, which is then cyclized to yield the quinazoline core.

Alternatively, a powerful method for generating substituted quinazolines is the Dimroth rearrangement. nih.govscielo.br This reaction typically involves reacting a precursor molecule with an aniline (B41778), such as 3,5-dichloroaniline, under thermal or microwave-assisted conditions. For instance, the synthesis of 9-(3,5-dichlorophenylamino)thiazolo[5,4-f]quinazoline derivatives has been accomplished via a thermal Dimroth rearrangement using 3,5-dichloroaniline in acetic acid under microwave irradiation. nih.gov

Synthesis of Thieno[2,3-d]pyrimidine Derivatives: Thieno[2,3-d]pyrimidines, which are bioisosteres of quinazolines and purines, represent another important class of heterocycles. nih.govijacskros.com The synthesis often begins with a substituted 2-aminothiophene, which is then used to construct the fused pyrimidine ring. The 3,5-dichlorophenylamine group is typically introduced by reacting a thienopyrimidine precursor with 3,5-dichloroaniline. scielo.br

For example, a common route involves the initial synthesis of a 2-aminothiophene-3-carbonitrile (B183302) via the Gewald reaction. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a dimethylaminomethyleneamino derivative. Subsequent reaction with various anilines, including 3,5-dichloroaniline, in a cyclocondensation reaction (Dimroth rearrangement) yields the corresponding N-aryl-thieno[2,3-d]pyrimidin-4-amine derivatives. scielo.br This modular approach allows for the generation of a wide range of analogs for biological screening.

The table below summarizes synthetic approaches for incorporating the 3,5-dichlorophenylamine unit into these novel heterocyclic systems.

Heterocyclic SystemSynthetic StrategyKey ReagentsReaction ConditionsReference
Thiazolo[5,4-f]quinazolineDimroth RearrangementPolyfunctionalized benzothiazole, 3,5-DichloroanilineAcetic acid, Microwave irradiation (118 °C) nih.gov
Thieno[2,3-d]pyrimidineCyclocondensation / Dimroth RearrangementActivated 2-aminothiophene derivative, 3,5-DichloroanilineMicrowave synthesis scielo.br

Structure Activity Relationship Sar Investigations

Influence of the 3,5-Dichlorophenyl Substitution Pattern on Biological Responses

The presence and positioning of chlorine atoms on the phenyl ring are critical determinants of a molecule's biological activity. This is due to their influence on the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Positional Isomerism of Chloride Groups on the Phenyl Ring

The arrangement of chlorine atoms on the phenyl ring can significantly alter a compound's efficacy and selectivity. While direct studies on N-(3,5-dichlorophenyl)thiolan-3-amine are not extensively available, research on analogous compounds provides valuable insights. For instance, studies on a series of chlorinated N-arylcinnamamides demonstrated that 3,4-dichlorocinnamanilides exhibited a broader spectrum of antibacterial action and higher efficacy compared to their 4-chlorocinnamanilide counterparts. nih.gov This suggests that the density and relative position of chlorine atoms are key to modulating biological responses. The 3,5-dichloro substitution pattern, as seen in the subject compound, is often employed in drug design to enhance potency. This specific arrangement can influence the molecule's ability to fit into a receptor's binding pocket and can also prevent metabolic degradation at those positions.

Role of the Chlorinated Phenyl Moiety in Modulating Molecular Interactions

The chlorinated phenyl group plays a multifaceted role in how a molecule interacts with its biological target. The introduction of chlorine atoms can substantially improve the intrinsic biological activity of a molecule. eurochlor.org Chlorine's electronegativity can lead to favorable electronic interactions, such as halogen bonding, with the target protein. Furthermore, the lipophilic nature of chlorine can enhance the compound's ability to cross cellular membranes and reach its site of action. The 3,5-dichloro substitution contributes to a specific electronic distribution and steric bulk that can be crucial for precise ligand-receptor recognition. In a study of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione, the dichlorophenyl group was a key feature, and modifications to the phenyl ring substituents were found to alter the compound's toxicity profile. nih.gov

Contribution of the Thiolane Ring System to Ligand-Target Recognition

Conformational Flexibility of the Thiolane Ring

Unlike rigid aromatic rings, the saturated thiolane ring possesses conformational flexibility. It can adopt various "puckered" conformations, such as the "envelope" and "twist" forms. This flexibility allows the molecule to adapt its shape to the specific topology of a binding site, potentially leading to a more optimal and energetically favorable interaction. The ability to present its substituents in different spatial orientations can be a key factor in achieving high-affinity binding to a biological target.

Impact of Ring Substituents on Activity Profiles

Substituents on the thiolane ring can have a profound impact on the compound's biological activity. The position and nature of these substituents can influence the ring's preferred conformation and introduce new points of interaction with the target. For example, the amine group at the 3-position of the thiolane ring in this compound is a critical feature for its interactions. The sulfur atom within the thiolane ring can also play a role in target recognition, potentially forming interactions with the biological target. nih.govresearchgate.net Thiophene (B33073), the unsaturated analog of thiolane, is recognized for its ability to enhance electron density and promote charge carrier transport in conjugated chains, highlighting the electronic contributions a sulfur-containing ring can make. mdpi.com

Importance of the Amine Linkage in SAR

The amine group linking the 3,5-dichlorophenyl moiety and the thiolane ring is a crucial element in the structure-activity relationship of this compound. This linkage provides a point of hydrogen bonding, which is fundamental for molecular recognition in biological systems. The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, the resulting ammonium (B1175870) group can act as a hydrogen bond donor. This ability to form strong, directional interactions is often essential for anchoring a ligand within a receptor's binding site. The basicity of the amine, influenced by the electronic effects of the rest of the molecule, will determine its protonation state at physiological pH and thus its interaction profile. The presence of a secondary amine in this compound allows for a specific geometry and hydrogen bonding pattern that can be critical for its biological activity.

Basic Character and Protonation State in Biological Environments

The amine group in this compound imparts a basic character to the molecule, which is a critical determinant of its behavior in a biological system. The extent of its ionization, dictated by its acid dissociation constant (pKa) and the pH of the surrounding environment, influences its solubility, membrane permeability, and interaction with biological targets.

The basicity of the nitrogen atom in this compound is primarily influenced by the electronic effects of its substituents. The 3,5-dichlorophenyl group, with its two electron-withdrawing chlorine atoms, significantly reduces the electron density on the aniline (B41778) nitrogen through the inductive effect. This withdrawal of electron density decreases the availability of the nitrogen's lone pair of electrons to accept a proton, thereby lowering the basicity of the amine compared to a non-substituted aniline or an alkylamine.

At a physiological pH of approximately 7.4, which is significantly higher than the estimated pKa of the compound, the amine group of this compound will be predominantly in its neutral, unprotonated form. The Henderson-Hasselbalch equation can be used to illustrate this:

pH = pKa + log([R₂NH]/[R₂NH₂⁺])

Given a physiological pH of 7.4 and an estimated pKa of 3.5, the ratio of the unprotonated (basic) form to the protonated (acidic) form would be approximately 10^(7.4 - 3.5) = 10^3.9, indicating that the vast majority of the molecules will be in their neutral state. This has significant implications for its biological activity, as the unprotonated form is generally more lipophilic and can more readily cross cell membranes to reach intracellular targets.

Table 1: Estimated Physicochemical Properties Influencing Basicity

PropertyEstimated Value/StateImplication in Biological Environments
pKa 3.0 - 4.0Low basicity due to electron-withdrawing 3,5-dichlorophenyl group.
Protonation State at pH 7.4 Predominantly unprotonated (neutral)Enhanced lipophilicity and ability to cross biological membranes.
Dominant Form R₂NHThe neutral form is the likely bioactive species for intracellular targets.

Role of Hydrogen Bonding Capabilities

The hydrogen bonding potential of this compound is another critical factor in its interaction with biological macromolecules. The molecule possesses both a hydrogen bond donor and multiple hydrogen bond acceptor sites, allowing for a variety of potential interactions.

The secondary amine group (-NH-) is the primary hydrogen bond donor. The hydrogen atom attached to the nitrogen can form a hydrogen bond with an electron-rich atom, such as an oxygen or nitrogen, on a biological target like an enzyme or receptor. The strength of this interaction is influenced by the acidity of the N-H proton.

The molecule also contains several hydrogen bond acceptor sites. The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from a donor group on a biological target. Furthermore, the sulfur atom in the thiolane ring, with its lone pairs of electrons, can also act as a hydrogen bond acceptor. Although sulfur is less electronegative than oxygen or nitrogen, it is known to participate in hydrogen bonding interactions. The two chlorine atoms on the phenyl ring can also function as weak hydrogen bond acceptors.

The interplay of these hydrogen bonding capabilities is crucial for the specific binding of this compound to its biological target. The precise geometry and orientation of the donor and acceptor sites on the molecule will determine its binding affinity and selectivity.

Table 2: Hydrogen Bonding Potential of this compound

Functional GroupHydrogen Bond Donor/AcceptorPotential Interactions in a Biological Context
Secondary Amine (-NH-) DonorFormation of a hydrogen bond with an acceptor atom (e.g., oxygen, nitrogen) on a biological target.
Amine Nitrogen AcceptorAcceptance of a hydrogen bond from a donor group on a biological target.
Thiolane Sulfur AcceptorPotential for weaker hydrogen bonding interactions with donor groups on a biological target.
Chlorine Atoms Weak AcceptorPotential for weak interactions with hydrogen bond donors.

Comparative SAR Studies with Related Aryl Amines and Sulfur-Containing Scaffolds

To further understand the SAR of this compound, it is instructive to compare its structure and potential activity with related classes of compounds, namely other aryl amines and molecules containing sulfur-containing scaffolds.

Sulfur-Containing Scaffolds: The thiolane ring in this compound is a five-membered sulfur-containing heterocycle. The nature of the heterocyclic ring can significantly impact the biological activity of a molecule. For instance, in a comparative study of morpholine (B109124) and thiomorpholine (B91149) (a six-membered ring with sulfur) derivatives, the biological activity was found to be dependent on the heteroatom in the ring. In some cases, the sulfur-containing thiomorpholine analogs exhibited different potency compared to their oxygen-containing morpholine counterparts. This highlights the importance of the sulfur atom, which can influence the ring's conformation, lipophilicity, and metabolic stability.

Comparing the five-membered thiolane ring to a six-membered thiomorpholine ring, the thiolane ring is generally more flexible. This conformational flexibility might allow this compound to adopt a more favorable conformation for binding to its target compared to a more rigid analog.

Table 3: Comparative SAR Insights from Related Scaffolds

Structural FeatureObservation from Related CompoundsPotential Implication for this compound
3,5-Dichlorophenyl Group Optimal for activity in some N-phenyl fungicides.The electronic and steric properties of this group are likely critical for target binding and overall activity.
Aryl Amine Linkage Common motif in bioactive molecules.Provides a key point of interaction and influences the overall electronic properties.
Sulfur-Containing Heterocycle The nature of the heterocycle (e.g., thiomorpholine vs. morpholine) affects biological activity.The thiolane ring contributes to the molecule's lipophilicity, conformation, and potential for sulfur-specific interactions.
Five-membered Thiolane Ring More flexible than six-membered rings like thiomorpholine.Conformational flexibility may allow for an optimal fit into a biological target's binding site.

Mechanistic Studies of Molecular Action

Elucidation of Biological Mechanisms Initiated by N-(3,5-dichlorophenyl)thiolan-3-amine

Comprehensive studies detailing the specific molecular targets, binding modes, and cellular pathway modulation by this compound are currently limited in the scientific literature. The following sections outline the necessary investigative steps that would be required to elucidate its biological mechanism of action.

Molecular Target Identification and Validation

The initial and critical step in understanding the biological activity of this compound is the identification and subsequent validation of its molecular target(s) within a biological system. This process would typically involve a combination of computational and experimental approaches.

Hypothetical Molecular Targets: Based on the structural motifs present in this compound, particularly the dichlorophenyl group, potential molecular targets could include a range of proteins such as enzymes (e.g., kinases, phosphodiesterases) or receptors (e.g., dopamine (B1211576) or serotonin (B10506) receptors). For instance, various dichlorophenyl-containing compounds have been investigated for their roles as enzyme inhibitors or receptor ligands.

Target Identification Methods:

Affinity Chromatography: Immobilizing the compound on a solid support to capture interacting proteins from cell lysates.

Chemical Proteomics: Utilizing tagged versions of the compound to identify binding partners in a cellular context.

Computational Docking: Screening libraries of protein structures to predict potential binding targets based on structural complementarity.

Target Validation: Once potential targets are identified, validation is crucial to confirm a functional interaction. This can be achieved through:

Binding Assays: Direct measurement of the affinity of the compound for the purified target protein.

Enzyme Inhibition or Receptor Activation/Antagonism Assays: Assessing the functional consequence of the compound binding to the target.

Cellular Thermal Shift Assays (CETSA): Measuring the stabilization of the target protein in cells upon compound binding.

Investigation of Binding Modes with Identified Targets

Following the identification and validation of a molecular target, the next step involves characterizing the precise binding mode of this compound. This provides a detailed picture of the molecular interactions that drive the compound's activity.

Key Interaction Types: The binding of this compound to a protein target would likely be governed by a combination of non-covalent interactions, including:

Hydrogen Bonding: The secondary amine and the sulfur atom of the thiolane ring could act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The dichlorophenyl ring would be expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atoms on the phenyl ring could participate in halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity.

Methods for Investigating Binding Modes:

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide an atomic-level resolution image of the binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as saturation transfer difference (STD) NMR can identify the parts of the compound that are in close contact with the protein.

Molecular Modeling and Simulation: Computational methods can be used to predict and refine the binding pose of the compound within the active site of the target.

Cellular Pathway Modulation by the Compound

Understanding the molecular interactions of this compound with its target(s) is the foundation for elucidating its effects on cellular pathways. The modulation of a specific protein's function will trigger a cascade of downstream events that ultimately determine the cellular response.

Potential Cellular Effects: Depending on the identified target and its role in cellular signaling, this compound could potentially influence a variety of cellular processes, such as:

Cell Proliferation and Survival: If the target is a key regulator of the cell cycle or apoptosis.

Inflammatory Responses: If the target is involved in inflammatory signaling pathways.

Neurotransmission: If the target is a receptor or enzyme in the central nervous system.

Methods for Studying Pathway Modulation:

Western Blotting: To measure changes in the expression and phosphorylation status of key signaling proteins downstream of the target.

Gene Expression Profiling (e.g., RNA-seq): To identify global changes in gene expression in response to compound treatment.

Cell-based Assays: To measure functional outputs such as cell viability, apoptosis, or cytokine production.

Mechanistic Aspects of Synthetic Transformations of this compound and its Derivatives

The synthesis of this compound can be approached through established synthetic methodologies, primarily involving the formation of a carbon-nitrogen bond between the 3,5-dichlorophenyl moiety and the thiolane-3-amine scaffold. The two most probable synthetic routes are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a plausible pathway for the synthesis of this compound. This reaction would involve the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile.

Reaction Mechanism: The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Addition of the Nucleophile: The amine nitrogen of thiolan-3-amine, acting as a nucleophile, attacks the carbon atom bearing the leaving group on the 3,5-dichlorophenyl ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. The presence of electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring, helps to stabilize this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., a halide ion), resulting in the formation of the final N-arylated product.

This reaction is typically carried out in the presence of a base to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the acid generated during the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This method is widely used for the synthesis of N-aryl amines due to its high efficiency and broad substrate scope.

Catalytic Cycle: The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle that involves the following key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromo-3,5-dichlorobenzene), forming a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine (thiolan-3-amine) coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent are critical parameters that can significantly influence the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps.

Below is a table summarizing the key features of these two synthetic mechanisms:

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst Typically uncatalyzedPalladium-based catalyst
Key Intermediate Meisenheimer complex (carbanion)Palladium(II) complex
Aryl Substrate Requires electron-withdrawing groupsWide range of aryl halides/triflates
Reaction Conditions Often requires elevated temperaturesGenerally milder conditions
Base Stoichiometric amount requiredStoichiometric amount required

Based on a comprehensive search of available scientific literature, there are no specific studies published concerning the computational chemistry and cheminformatics of the compound “this compound” that align with the detailed outline requested. Research focusing on molecular docking, molecular dynamics simulations, or Quantitative Structure-Activity Relationship (QSAR) modeling for this particular molecule could not be located.

While computational studies exist for structurally related compounds containing a dichlorophenyl group or a sulfur-based heterocycle, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. The principles of the requested computational methods are well-established in drug discovery and materials science; however, their specific application to this compound has not been documented in the accessible literature.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of dedicated research on this specific molecule.

Computational Chemistry and Cheminformatics in Research

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Several key descriptors are used to predict a compound's ADME profile. For N-(3,5-dichlorophenyl)thiolan-3-amine, these can be inferred from its structural components: a thiolane ring, a secondary amine, and a 3,5-dichlorophenyl group. The presence of the dichlorophenyl group is expected to increase the lipophilicity of the molecule. An estimated LogP (a measure of lipophilicity) for this compound is in the range of 2.8 to 3.2, suggesting moderate lipophilicity. vulcanchem.com This characteristic is a critical factor in determining how the compound will interact with biological membranes and can influence its absorption and distribution.

The following table summarizes the predicted ADME-relevant properties for this compound, based on its structure and data from analogous compounds found in chemical databases.

PropertyPredicted Value/CharacteristicImplication for ADME
Molecular Weight 256.17 g/mol vulcanchem.comWithin the range for good oral bioavailability (Lipinski's Rule of Five)
LogP 2.8 - 3.2 (estimated) vulcanchem.comModerate lipophilicity, suggesting good potential for absorption and membrane permeability.
Hydrogen Bond Donors 1 (from the amine group)Favorable for oral bioavailability.
Hydrogen Bond Acceptors 1 (from the amine nitrogen)Favorable for oral bioavailability.
Topological Polar Surface Area (TPSA) Likely in the range of 25-50 ŲSuggests good potential for cell membrane permeability.
Aqueous Solubility Predicted to be poor (<0.1 mg/mL) vulcanchem.comLow solubility may present challenges for absorption and formulation.

Note: The values in this table are computationally predicted or estimated based on the compound's structure and data from similar molecules, and have not been experimentally verified.

These in silico predictions suggest that this compound has a generally favorable profile for absorption and distribution, although its poor aqueous solubility could be a limiting factor. Further computational studies, such as simulations of its interactions with metabolic enzymes and transporters, would be necessary to build a more comprehensive ADME profile.

Cheminformatics Analysis of Chemical Space and Scaffold Diversity

Cheminformatics provides a framework for analyzing the structural features of molecules and understanding their position within the vast landscape of chemical space. The analysis of this compound reveals a scaffold that combines both heterocyclic and aromatic moieties, which is a common strategy in the design of biologically active compounds.

The core scaffold of this molecule can be deconstructed into two key components:

The Thiolan-3-amine core: The saturated five-membered thiolane ring is a heterocyclic structure. Saturated heterocycles are of interest in medicinal chemistry as they provide three-dimensional diversity, which can be crucial for specific interactions with biological targets. The amine linkage at the 3-position of this ring offers a key point for substitution and interaction.

From a scaffold diversity perspective, this compound occupies a region of chemical space characterized by the fusion of a non-aromatic heterocycle with a substituted aromatic ring. This combination allows for a wide range of potential modifications to fine-tune its properties. For instance, the thiolane ring could be replaced with other five- or six-membered heterocycles (e.g., pyrrolidine, piperidine) to explore different spatial arrangements. Similarly, the substitution pattern on the phenyl ring could be altered to modulate electronic properties and target interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR and ¹³C NMR Analysis

¹H NMR (Proton NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. For N-(3,5-dichlorophenyl)thiolan-3-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the dichlorophenyl ring and the aliphatic protons on the thiolane ring.

Based on analogous chlorophenyl amines, the aromatic protons would likely appear in the chemical shift range of δ 6.8–7.2 ppm. vulcanchem.com The protons of the thiolane ring are expected to resonate between δ 3.5–4.0 ppm, with their specific shifts and multiplicities being influenced by their proximity to the sulfur atom and the amine group. vulcanchem.com The single proton attached to the nitrogen atom (NH) would typically produce a signal between δ 2.8–3.2 ppm. vulcanchem.com

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. Aromatic carbons of the dichlorophenyl ring would be expected in the downfield region of the spectrum, while the aliphatic carbons of the thiolane ring would appear in the upfield region.

A hypothetical ¹³C NMR chemical shift table for this compound is presented below, based on typical values for similar structures.

Atom Hypothetical ¹³C NMR Chemical Shift (ppm)
C (Aromatic, C-Cl)130 - 135
C (Aromatic, C-H)115 - 125
C (Aromatic, C-N)140 - 150
C (Thiolane, C-N)50 - 60
C (Thiolane, adjacent to S)30 - 40
C (Thiolane, beta to S)25 - 35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the precise connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in establishing the connectivity of the protons within the thiolane ring and confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift, greatly aiding in the interpretation of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying longer-range connectivities, such as the connection between the thiolane ring and the dichlorophenyl group through the amine linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₀H₁₁Cl₂NS. The theoretical exact mass can be calculated and compared to the experimental value to provide strong evidence for the compound's identity.

Parameter Value
Molecular FormulaC₁₀H₁₁Cl₂NS
Molar Mass248.17 g/mol
Theoretical Exact Mass[Calculated value based on most abundant isotopes]
Experimental HRMS (m/z)[Expected to be very close to the theoretical exact mass]

Analysis of the fragmentation of related amine compounds in mass spectrometry often reveals characteristic cleavage patterns. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org The fragmentation of this compound would likely involve cleavage of the thiolane ring and potentially the loss of the dichlorophenyl group, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H bonds, aliphatic C-H bonds, and C-Cl bonds.

Based on analogous structures, the following IR absorption bands would be anticipated: vulcanchem.com

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Aromatic Stretch1450 - 1600
C-N Stretch1250 - 1335
C-Cl Stretch~1550
C-S Stretch~650

The presence of a single, weak to medium band in the N-H stretching region would be indicative of a secondary amine. bldpharm.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule. This technique offers an unambiguous confirmation of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Currently, there is no publicly available information on the single-crystal X-ray structure of this specific compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the analysis and purification of this compound. These techniques are crucial for assessing the purity of synthesized batches, identifying and quantifying impurities, and for the isolation of the compound from reaction mixtures. Given the chiral nature of this compound, arising from the stereocenter at the C3 position of the thiolane ring, chiral chromatography is particularly vital for separating its enantiomers, which is a critical step in pharmaceutical development. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the detailed analysis of this compound, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used method for both purity determination and enantiomeric separation of compounds like this compound due to its high resolution, sensitivity, and adaptability. semanticscholar.org

Purity Assessment using Reversed-Phase HPLC (RP-HPLC)

For routine purity assessment and quantification of process-related impurities, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The amine functional group in this compound requires the addition of an acid modifier to the mobile phase to ensure good peak shape and prevent tailing.

Table 1: Illustrative RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 254 nm
Injection Volume 10 µL

Enantiomeric Separation using Chiral HPLC

The separation of the enantiomers of this compound is essential, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov This separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for this purpose. nih.gov

Specifically, an amylose-based stationary phase functionalized with 3,5-dichlorophenyl carbamate (B1207046) groups is exceptionally well-suited for resolving molecules containing a dichlorophenyl moiety. nih.gov The structural similarity between the analyte and the chiral selector on the stationary phase enhances the potential for selective interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions) that are necessary for chiral recognition and separation. researchgate.net A polar organic mobile phase is often used with these columns. nih.gov

Table 2: High-Performance Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Immobilized Amylose tris(3,5-dichlorophenyl carbamate) CSP(e.g., Chiralpak IE-3, 150 mm x 4.6 mm, 3 µm)
Mobile Phase Isocratic mixture of Acetonitrile, Tetrahydrofuran, Methanol, Butylamine, and Acetic Acid (e.g., 500:500:20:2:1.5 v/v/v/v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 35 °C nih.gov
Detector UV-Vis at 240 nm nih.gov
Expected Outcome Baseline separation of the two enantiomers with a resolution factor (Rs) > 2.0

Gas Chromatography (GC)

Gas chromatography can be utilized for the analysis of this compound, particularly for assessing the presence of volatile impurities from the synthesis process. For the analysis of the compound itself, derivatization may sometimes be necessary to increase its volatility and thermal stability.

Similar to HPLC, chiral separations can also be performed using GC with a chiral capillary column. These columns often contain a cyclodextrin (B1172386) derivative as the stationary phase. nih.gov The choice between HPLC and GC depends on the compound's volatility, thermal stability, and the specific analytical requirements.

Table 3: Hypothetical Chiral GC Method Parameters

ParameterCondition
Column Chiral Capillary Column (e.g., based on a derivatized β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., start at 150 °C, ramp to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Preparative Chromatography for Isolation

The analytical methods developed, particularly HPLC, can be scaled up to preparative chromatography for the isolation of this compound in high purity. This involves using larger columns with greater stationary phase capacity and higher mobile phase flow rates. Following separation, fractions are collected, and those containing the pure desired compound are combined and the solvent is removed. This technique is also the primary method for isolating individual enantiomers on a larger scale for further study.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used primarily for the qualitative monitoring of reaction progress and for preliminary purity checks during the synthesis of this compound. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. The retention factor (Rf) value provides a preliminary indication of the compound's identity and purity relative to standards.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The synthesis of chemical compounds is the foundation of pharmaceutical research. Future efforts for N-(3,5-dichlorophenyl)thiolan-3-amine will likely focus on developing synthetic routes that are not only higher in yield but also more environmentally sustainable. The principles of "green chemistry" are becoming increasingly important in pharmaceutical manufacturing to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. ispe.orgnih.govpfizer.comacs.orgmdpi.com

Future research could explore the following:

Catalytic Innovations : The use of novel catalysts, such as earth-abundant transition metals or biocatalysts like enzymes, could lead to more efficient and selective reactions. mdpi.comresearchgate.netmdpi.com These methods often allow for reactions to be conducted under milder conditions, reducing energy costs and the formation of unwanted byproducts. mdpi.com For instance, transition-metal catalyzed C-N bond formation is a powerful tool for amine synthesis. rsc.orgrsc.orgpageplace.devirginia.edu

Asymmetric Synthesis : Since chirality can be crucial for a compound's biological activity, developing asymmetric synthetic methods to produce specific stereoisomers of this compound is a key area of interest. nih.govsioc-journal.cnmdpi.comacs.orgresearchgate.net Techniques like asymmetric hydrogenation could be employed to achieve high enantioselectivity. nih.govacs.orgresearchgate.net

Continuous Flow Synthesis : This technique offers better control over reaction parameters and can lead to higher yields and purity compared to traditional batch processing. ispe.org It also enhances safety and can be more easily scaled up for industrial production.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

ApproachPotential AdvantageRelevant Techniques
Sustainable Solvents Reduced environmental impact and toxicity.Use of water, ethanol, or other eco-friendly solvents. mdpi.com
Catalysis Increased reaction efficiency, selectivity, and reduced waste.Biocatalysis, transition-metal catalysis. mdpi.comresearchgate.netmdpi.com
Atom Economy Maximization of the incorporation of starting materials into the final product.One-pot reactions, multicomponent reactions. acs.orgmdpi.com
Renewable Feedstocks Reduced reliance on fossil fuels.Utilization of biomass-derived starting materials. rsc.orgresearchgate.netacs.org

Design and Synthesis of this compound Conjugates and Prodrugs

To enhance the therapeutic efficacy of this compound, researchers are likely to explore the development of its conjugates and prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. This approach can improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME).

Potential strategies include:

Polymer Conjugation : Linking the compound to a polymer, such as polyethylene glycol (PEG), can improve its water solubility and prolong its circulation time in the bloodstream. acs.orgnih.gov

Targeted Delivery : Conjugating this compound to a targeting moiety, like an antibody or a peptide, could direct the compound to specific cells or tissues, increasing its efficacy and reducing off-target effects. google.comnih.gov

Linker Chemistry : The choice of the linker used to create a conjugate or prodrug is critical. The linker must be stable in the bloodstream but cleavable at the target site to release the active drug. acs.orgnih.gov Various enzymatic and chemical triggers can be employed for this purpose. tandfonline.com

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For this compound, AI and ML could be applied to:

De Novo Design : Generative AI models can design novel analogs of the compound with potentially improved activity and safety profiles. patsnap.comoup.comnih.gov

ADMET Prediction : Machine learning models can predict the ADME and toxicity properties of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. tandfonline.comnih.govresearchgate.netarxiv.orgarxiv.org

Lead Optimization : AI algorithms can guide the modification of the lead compound to enhance its binding affinity, selectivity, and other desirable properties. patsnap.comnih.govpreprints.org

Table 2: Applications of AI and Machine Learning in the Future Development of this compound

Application AreaAI/ML TechniquePotential Outcome
Lead Optimization Generative Models, Reinforcement LearningDesign of novel analogs with improved efficacy and safety. patsnap.compreprints.orgnih.gov
Property Prediction Deep Neural Networks, Graph Neural NetworksAccurate prediction of ADMET properties to reduce late-stage failures. tandfonline.comnih.govarxiv.org
Synthetic Route Prediction Retrosynthesis AlgorithmsIdentification of efficient and sustainable synthetic pathways.

Interdisciplinary Research Collaborations for Comprehensive Understanding of Biological Effects

A comprehensive understanding of the biological effects of this compound can only be achieved through interdisciplinary collaboration. tandfonline.comtandfonline.comparabolicdrugs.comacs.orgdrugdiscoverytrends.com Bringing together experts from various fields will be crucial for elucidating its mechanism of action and therapeutic potential.

Future research should involve collaborations between:

Medicinal Chemists : To design and synthesize novel analogs of the compound.

Biologists and Pharmacologists : To conduct in vitro and in vivo studies to evaluate the compound's efficacy and mechanism of action.

Computational Scientists : To apply AI and ML tools for compound design, property prediction, and data analysis. parabolicdrugs.com

Structural Biologists : To determine the three-dimensional structure of the compound bound to its biological target, which can guide further optimization. quora.com

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. nih.govresearchgate.netpharmaweek.combohrium.comdanaher.comaacrjournals.orgdiscoveryontarget.comnih.govresearchgate.net Developing this compound into a chemical probe could provide valuable insights into its molecular targets and their roles in health and disease.

The development of a chemical probe requires:

Potency and Selectivity : The compound must be highly potent and selective for its intended target to avoid confounding off-target effects. aacrjournals.orgnih.gov

Cellular Activity : The probe must be able to enter cells and engage its target in a cellular context. nih.gov

Inactive Control : A structurally similar but biologically inactive control compound is necessary to confirm that the observed biological effects are due to the specific target engagement. nih.gov

By pursuing these future research directions, the scientific community can fully explore the potential of this compound and pave the way for the development of new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,5-dichlorophenyl)thiolan-3-amine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, triarylmethane derivatives with dichlorophenyl groups are synthesized via T3-Cl (trichloromethane) as a precursor under controlled conditions (e.g., reflux in toluene with catalysts like DABCO). Yield optimization depends on solvent polarity, reaction temperature, and stoichiometric ratios of reagents. Structural confirmation via 1H NMR^1 \text{H NMR} and mass spectrometry (MS) is critical to validate product purity .

Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : High-resolution 1H NMR^1 \text{H NMR} (e.g., 400 MHz in CDCl3_3) identifies proton environments, such as aromatic protons (δ 6.8–7.5 ppm) and thiolane ring protons (δ 2.5–4.0 ppm). MS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 274.032) and fragmentation patterns. Discrepancies between calculated and observed elemental analysis (C, H, N) further validate structural integrity .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : PubChem-derived data (e.g., InChI, molecular weight) and software like Gaussian or COSMO-RS predict properties such as logP (lipophilicity) and boiling points. Experimental validation via differential scanning calorimetry (DSC) for melting points and gas chromatography for volatility can resolve discrepancies between computational and empirical data .

Advanced Research Questions

Q. What methodologies are employed to investigate the metabolic pathways of this compound in agricultural applications?

  • Methodological Answer : Metabolite identification involves LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with exact mass matching (e.g., m/z 274.031683) and isotopic pattern analysis. In vitro studies using liver microsomes or soil microbial consortia simulate degradation pathways. Metabolites like sulfoxides or hydroxylated derivatives are structurally elucidated via tandem MS/MS .

Q. How do stereochemical variations in this compound impact its bioactivity, and what techniques resolve such stereoisomers?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Bioactivity assays (e.g., herbicidal efficacy on Arabidopsis) compare IC50_{50} values of enantiomers to correlate stereochemistry with potency .

Q. What experimental strategies address contradictions in reported melting points or spectroscopic data for this compound derivatives?

  • Methodological Answer : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, solvent purity). Use DSC for precise melting point determination. Cross-validate NMR data with computational tools (e.g., ACD/Labs NMR Predictor) to resolve signal assignment conflicts. Collaborative inter-laboratory studies reduce instrumental variability .

Q. How can researchers design stability studies to evaluate the environmental persistence of this compound under varying pH and UV exposure?

  • Methodological Answer : Accelerated stability testing uses photolysis chambers (λ = 254–365 nm) and buffered solutions (pH 4–9). Quantify degradation via UPLC-MS and identify photoproducts using HRMS. First-order kinetics models estimate half-lives, while QSAR (quantitative structure-activity relationship) predicts environmental fate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.